An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichloroquinazoline
An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloroquinazoline is a halogenated heterocyclic compound belonging to the quinazoline family. The quinazoline scaffold is of significant interest in medicinal chemistry, forming the core structure of numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1][2][3][4][5] The substitution pattern of chlorine atoms on the quinazoline ring system critically influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,5-dichloroquinazoline, offering valuable insights for its application in research and drug development.
It is important to note that while extensive data is available for other isomers, particularly 2,4-dichloroquinazoline, specific experimental data for the 2,5-dichloro isomer is limited in publicly accessible literature. Therefore, this guide combines available data with computationally predicted properties and comparative analysis with related compounds to provide the most comprehensive profile possible.
Chemical Identity and Structure
Proper identification is the foundation of all chemical research. The following table summarizes the key identifiers for 2,5-dichloroquinazoline.
| Identifier | Value | Source |
| Chemical Name | 2,5-Dichloroquinazoline | N/A |
| CAS Number | 445041-29-2 | [6][7] |
| Molecular Formula | C₈H₄Cl₂N₂ | [6][7] |
| Molecular Weight | 199.04 g/mol | [6] |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=N2)Cl | N/A |
| InChI Key | AVAFDZKBQKLGMN-UHFFFAOYSA-N | [7] |
Molecular Structure:
The structure of 2,5-dichloroquinazoline consists of a pyrimidine ring fused to a benzene ring, with chlorine atoms substituted at the 2nd and 5th positions.
Figure 1: 2D structure of 2,5-dichloroquinazoline.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its behavior in various chemical and biological systems. Due to the limited availability of experimental data for 2,5-dichloroquinazoline, this section presents a combination of available information and computationally predicted values. For comparison, experimental data for the related isomer, 4,5-dichloroquinazoline, is also included where available.
| Property | 2,5-Dichloroquinazoline (Predicted) | 4,5-Dichloroquinazoline (Experimental/Predicted) |
| Melting Point | Not available | 131.5-133 °C |
| Boiling Point | ~317.6 ± 22.0 °C | 317.6 ± 22.0 °C (Predicted)[3] |
| pKa | ~0.12 ± 0.30 | 0.12 ± 0.30 (Predicted)[3] |
| LogP | Not available | Not available |
| Solubility | Insoluble in water; Soluble in organic solvents like ether and acetone (Inferred) | Insoluble in water; soluble in organic solvents such as ether and acetone [N/A] |
| Density | ~1.486 ± 0.06 g/cm³ | 1.486 ± 0.06 g/cm³ (Predicted)[3] |
Note on Predictions: The predicted values are generated using computational algorithms and should be considered as estimates. Experimental verification is recommended. The similarity in predicted boiling point and pKa with the 4,5-isomer suggests that the position of the second chlorine on the benzene ring may have a comparable electronic influence on these properties.
Spectral Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of a compound. As of the time of this writing, public databases do not contain experimental spectra for 2,5-dichloroquinazoline. This section will, therefore, describe the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the quinazoline ring. The chemical shifts and coupling patterns will be influenced by the positions of the two chlorine atoms and the two nitrogen atoms. Protons on the benzene ring will likely appear as a complex multiplet, while the proton on the pyrimidine ring will be a distinct singlet or doublet depending on coupling.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms in the quinazoline core. The carbons attached to the chlorine and nitrogen atoms will be significantly deshielded and appear at higher chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-dichloroquinazoline is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the heterocyclic and aromatic systems, and C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 2,5-dichloroquinazoline would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed, which is a definitive indicator of a dichloro-substituted compound.
Synthesis and Reactivity
General Synthetic Approach
Figure 2: General synthetic workflow for dichloroquinazolines.
Exemplary Protocol (Hypothetical for 2,5-Dichloroquinazoline):
-
Starting Material: 2,5-Quinazolinedione.
-
Reaction: The quinazolinedione is refluxed with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline.
-
Work-up: After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The reaction mixture is then carefully quenched with ice water or a basic solution to neutralize the acidity and precipitate the product.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography to yield the desired 2,5-dichloroquinazoline.
Chemical Reactivity: Nucleophilic Aromatic Substitution
The two chlorine atoms on the 2,5-dichloroquinazoline ring are susceptible to nucleophilic aromatic substitution (SₙAr). The reactivity of each chlorine atom is influenced by its position on the quinazoline ring system. In the analogous 2,4-dichloroquinazoline, the chlorine at the C4 position is generally more reactive towards nucleophiles under milder conditions, while substitution at the C2 position often requires harsher conditions.[8][11][12] This regioselectivity is attributed to the electronic effects of the heterocyclic nitrogen atoms.
For 2,5-dichloroquinazoline, the chlorine at the C2 position is part of the pyrimidine ring and is activated towards nucleophilic attack by the adjacent nitrogen atoms. The chlorine at the C5 position is on the benzene ring and is less activated. Therefore, it is anticipated that nucleophilic substitution will preferentially occur at the C2 position.
Figure 3: Predicted regioselectivity of nucleophilic substitution on 2,5-dichloroquinazoline.
This selective reactivity makes 2,5-dichloroquinazoline a potentially valuable building block for the synthesis of a variety of substituted quinazoline derivatives for applications in medicinal chemistry and materials science.
Applications in Medicinal Chemistry
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target.[3][4] The introduction of different substituents at various positions of the quinazoline ring allows for the fine-tuning of the molecule's biological activity. Dichloroquinazolines, in particular, serve as versatile intermediates for the synthesis of potent kinase inhibitors, anticancer agents, and other therapeutics.[1][2] While specific applications of 2,5-dichloroquinazoline are not extensively documented, its potential as a precursor for novel bioactive compounds is significant, leveraging the established importance of the quinazoline core.
Safety and Handling
No specific safety and toxicological data for 2,5-dichloroquinazoline is currently available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are based on the safety data for the closely related isomer, 2,4-dichloroquinazoline, and general guidelines for handling halogenated organic compounds.[9][13][14]
Hazard Statements (Inferred from 2,4-dichloroquinazoline):
-
Harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Causes skin irritation.[12]
-
Causes serious eye irritation.[12]
-
May cause respiratory irritation.[12]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat.
-
-
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
First Aid Measures (General Guidance):
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disclaimer: The safety information provided is based on data for a related compound and general chemical safety principles. A comprehensive risk assessment should be conducted before handling 2,5-dichloroquinazoline. Always refer to a substance-specific Safety Data Sheet (SDS) when available.
Conclusion
2,5-Dichloroquinazoline is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While there is a notable lack of experimentally determined physicochemical and toxicological data for this specific isomer, this guide has provided a comprehensive overview based on available information, computational predictions, and comparative analysis with related structures. The predicted reactivity, particularly the susceptibility of the C2 position to nucleophilic substitution, highlights its utility in the design and synthesis of novel quinazoline derivatives. Researchers and drug development professionals are encouraged to use this guide as a foundational resource, while also recognizing the need for experimental validation of the predicted properties and exercising appropriate caution during its handling and use.
References
Sources
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- 10. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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